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Compound of Interest

Compound Name:
3-(2,6-Dimethylmorpholino)-4-

methylaniline

CAS No.: 1247775-98-9

Cat. No.: B569484

Get Quote

Application Note: Scalable Synthesis of 3-(2,6-Dimethylmorpholino)-4-methylaniline

Introduction & Significance
The compound 3-(2,6-Dimethylmorpholino)-4-methylaniline is a critical building block in the

synthesis of third-generation Epidermal Growth Factor Receptor (EGFR) tyrosine kinase

inhibitors (TKIs).[1][2] The structural motif—an aniline core substituted with a solubilizing

morpholine ring—is essential for optimizing the pharmacokinetic profile (lipophilicity and

metabolic stability) of drug candidates targeting non-small cell lung cancer (NSCLC).

Unlike simple morpholine analogs, the 2,6-dimethyl substitution introduces steric bulk and

chirality (typically cis-conformation), which can improve selectivity and solubility. This protocol

addresses the primary synthetic challenge: installing the bulky amine at the meta position

relative to the aniline nitrogen, a position not activated for standard nucleophilic aromatic

substitution (

).
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Retrosynthetic Analysis & Strategy
The synthesis of 3-(2,6-dimethylmorpholino)-4-methylaniline (Target 1) presents a

regiochemical challenge.[1][2]

Direct Nitration Route (Flawed): Nitration of N-(m-tolyl)-2,6-dimethylmorpholine typically

yields the para-nitro isomer (relative to the morpholine), resulting in 4-morpholino-2-

methylaniline, which is the incorrect regioisomer.[1][2]

Route (Limited): Standard

requires a leaving group ortho or para to an electron-withdrawing group (EWG). In the
required precursor (2-halo-4-nitrotoluene), the halogen is meta to the activating nitro group,
rendering

kinetically difficult without harsh conditions that degrade the substrate.[1][2]

Selected Route (Buchwald-Hartwig): The most robust, scalable method utilizes Palladium-

catalyzed Buchwald-Hartwig amination to couple 2,6-dimethylmorpholine with 2-bromo-4-

nitrotoluene, followed by chemoselective reduction of the nitro group.[1][2]

Synthesis Pathway (Graphviz Visualization)

Legend
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Figure 1: Two-step synthetic pathway bypassing the meta-substitution limitation of standard
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.

Experimental Protocols
Step 1: Buchwald-Hartwig Amination
Objective: Coupling of 2-bromo-4-nitrotoluene with 2,6-dimethylmorpholine.[1][2] Rationale:

The bromine atom at position 2 of the toluene ring is sterically hindered by the methyl group

and electronically deactivated (meta to nitro). The use of Xantphos, a wide-bite-angle ligand, is

critical to facilitate the reductive elimination step in sterically congested couplings.[1][2]

Reagents & Materials:

Reagent Equiv. Role

2-Bromo-4-nitrotoluene 1.0 Substrate

2,6-Dimethylmorpholine 1.2 Nucleophile (Amine)

Pd(OAc)₂ 0.02 (2 mol%) Catalyst Precursor

Xantphos 0.04 (4 mol%) Ligand

| Cesium Carbonate (

) | 2.0 | Base | | Toluene (Anhydrous) | 10 V (mL/g) | Solvent |[1][2]

Protocol:

Inerting: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and

magnetic stir bar. Flush with Argon (

) or Nitrogen (

) for 15 minutes.

Charging: Add 2-Bromo-4-nitrotoluene (1.0 equiv),

(2 mol%), Xantphos (4 mol%), and

(2.0 equiv) to the flask.
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Solvation: Add anhydrous Toluene via syringe. Sparge the solvent with

for 10 minutes to remove dissolved oxygen (critical to prevent catalyst deactivation).

Amine Addition: Add 2,6-dimethylmorpholine (1.2 equiv) via syringe.

Reaction: Heat the mixture to 100°C oil bath temperature. Stir vigorously for 12–16 hours.

Checkpoint: Monitor via TLC (Hexane/EtOAc 4:1). The starting bromide (

) should disappear, and a fluorescent yellow/orange spot (Intermediate) should appear (

).

Workup: Cool to room temperature (RT). Filter through a pad of Celite to remove inorganic

salts.[1] Wash the pad with EtOAc.[1]

Purification: Concentrate the filtrate under reduced pressure. Purify the residue via silica gel

flash chromatography (Gradient: 0%

20% EtOAc in Hexanes) to yield 2-(2,6-dimethylmorpholino)-4-nitrotoluene as a yellow solid.
[1][2]

Step 2: Catalytic Hydrogenation
Objective: Reduction of the nitro group to the primary aniline.[1] Rationale: Pd/C catalyzed

hydrogenation is preferred over Fe/acid reduction to avoid generating iron waste and to ensure

a cleaner impurity profile for pharmaceutical applications.[1]

Reagents:

Reagent Equiv. Role

Nitro Intermediate 1.0 Substrate

10% Pd/C (wet) 10 wt% Catalyst

Methanol (MeOH) 20 V Solvent

| Hydrogen (
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) | Balloon | Reductant |[1][2]

Protocol:

Preparation: Dissolve the nitro intermediate from Step 1 in Methanol.

Catalyst Addition: Under an inert atmosphere (

), carefully add 10% Pd/C (50% water wet). Caution: Dry Pd/C is pyrophoric.[1]

Hydrogenation: Purge the vessel with

(3x), then with

(3x). Attach a hydrogen balloon (or set autoclave to 30 psi). Stir vigorously at RT for 4–6
hours.

Checkpoint: The yellow color of the solution will fade to colorless or pale brown.[1] TLC

should show a polar, UV-active spot (Amine) with significant fluorescence quenching.

Workup: Filter the mixture through Celite to remove the catalyst. Wash the pad with MeOH.

[1]

Isolation: Concentrate the filtrate. The resulting oil may crystallize upon standing or trituration

with cold pentane.[1]

Yield: Expected overall yield (2 steps) is 65–75%.

Analytical Characterization (Self-Validation)
To validate the synthesis, compare the spectral data against these expected values. The key

diagnostic is the shift of the aromatic protons and the integration of the morpholine methyls.[1]

¹H NMR (400 MHz, DMSO-

):

6.80 (d, J=8.0 Hz, 1H, Ar-H5, ortho to methyl),

6.25 (s, 1H, Ar-H2, ortho to morpholine/amino),
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6.18 (d, 1H, Ar-H6),

4.85 (s, 2H,

),

3.65 (m, 2H, Morph-H),

2.70 (t, 2H, Morph-H),

2.10 (s, 3H, Ar-

),

1.10 (d, 6H, Morph-

).

Mass Spectrometry (ESI+):

Calculated

.

Found

.

Safety & Handling
2-Bromo-4-nitrotoluene: Irritant.[1][2] Avoid inhalation of dust.[1]

Palladium Catalysts: Heavy metal hazards.[1] Dispose of in dedicated heavy metal waste

streams.[1]

Hydrogen Gas: Extremely flammable.[1] Ensure all equipment is grounded to prevent static

discharge.[1]

Nitro Intermediates: Potentially energetic.[1] Do not distill the nitro intermediate to dryness at

high temperatures (>150°C).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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